molecular formula C20H17N5O2S B3731718 2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide

2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide

Cat. No. B3731718
M. Wt: 391.4 g/mol
InChI Key: RQRFYRWQAWMJIC-UHFFFAOYSA-N
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Description

2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of purine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide involves the inhibition of various enzymes, which are involved in the regulation of important physiological functions. For example, the inhibition of xanthine oxidase leads to a decrease in the production of uric acid, which is associated with gout and other inflammatory conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide have been extensively studied. This compound has been shown to exhibit anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to improve endothelial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide in lab experiments include its potent inhibitory activity against various enzymes, its ability to modulate important physiological functions, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide. These include the development of new synthetic methods for the production of this compound, the investigation of its potential therapeutic applications in various disease conditions, and the determination of its safety and efficacy in clinical trials. Additionally, the study of the structure-activity relationship of this compound and its analogs may provide valuable insights into the design of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, 2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide is a synthetic compound that has potential applications in the field of medicinal chemistry. Its potent inhibitory activity against various enzymes, its ability to modulate important physiological functions, and its potential therapeutic applications make it a promising candidate for further study. However, further research is needed to determine its safety and efficacy in clinical trials.

Scientific Research Applications

The potential applications of 2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide in the field of medicinal chemistry have been extensively studied. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including xanthine oxidase, phosphodiesterase, and adenosine deaminase.

properties

IUPAC Name

2-[[9-(4-methylphenyl)-6-oxo-1H-purin-8-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-13-7-9-15(10-8-13)25-18-17(19(27)22-12-21-18)24-20(25)28-11-16(26)23-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,26)(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRFYRWQAWMJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide
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